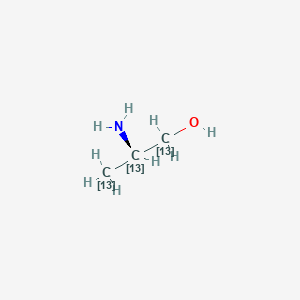
Chloropentaammineruthenium(III) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaamminechlororuthenium(III) chloride is a coordination compound with the formula [Ru(NH3)5Cl]Cl2. It is a yellow crystalline solid that is slightly soluble in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentaamminechlororuthenium(III) chloride can be synthesized by reacting ruthenium(III) chloride with an excess of ammonia in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of ruthenium(III) chloride in water.
- Addition of an excess of ammonia to the solution.
- The mixture is then heated to facilitate the formation of the pentaammine complex.
- The product is isolated by crystallization .
Industrial Production Methods: While specific industrial production methods for pentaamminechlororuthenium(III) chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Pentaamminechlororuthenium(III) chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can act as an electron acceptor in redox reactions.
Substitution Reactions: The chloride ligand can be substituted by other ligands such as pyridine or nitrogen-containing ligands.
Common Reagents and Conditions:
Oxidation/Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligands such as pyridine or other amines can be used under mild heating conditions.
Major Products:
Oxidation/Reduction: The products depend on the specific redox reaction but may include different oxidation states of ruthenium complexes.
Substitution: Substituted ruthenium complexes with different ligands replacing the chloride ion.
Aplicaciones Científicas De Investigación
Pentaamminechlororuthenium(III) chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pentaamminechlororuthenium(III) chloride involves its ability to act as an electron acceptor. This property allows it to participate in redox reactions, which are crucial in various biological and chemical processes. The compound can interact with cellular components, such as DNA, potentially leading to therapeutic effects in medical applications .
Comparación Con Compuestos Similares
- Hexaammineruthenium(III) chloride
- Pentaamminechlorocobalt(III) chloride
- Hexaammineruthenium(II) chloride
Comparison:
- Hexaammineruthenium(III) chloride: Similar in structure but contains six ammonia ligands instead of five. It has different redox properties and applications .
- Pentaamminechlorocobalt(III) chloride: Contains cobalt instead of ruthenium. It has similar coordination chemistry but different reactivity and applications .
- Hexaammineruthenium(II) chloride: Contains ruthenium in a different oxidation state (II instead of III), leading to different chemical properties and reactivity .
Pentaamminechlororuthenium(III) chloride stands out due to its specific redox potential and ability to act as an electron acceptor in various chemical and biological systems.
Propiedades
Fórmula molecular |
Cl3H15N5Ru |
|---|---|
Peso molecular |
292.6 g/mol |
Nombre IUPAC |
azane;trichlororuthenium |
InChI |
InChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |
Clave InChI |
HLAVJMYZYQTXAH-UHFFFAOYSA-K |
SMILES canónico |
N.N.N.N.N.Cl[Ru](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



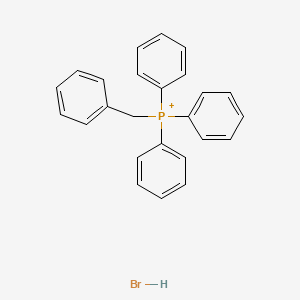
![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)

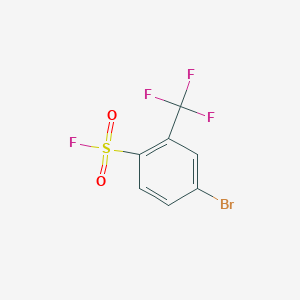

![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)
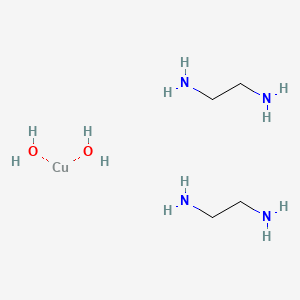


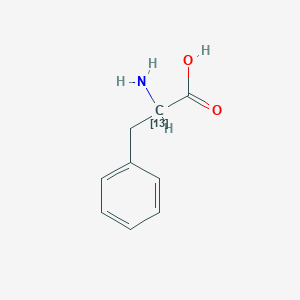
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
